molecular formula C35H56O8 B016516 (3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one CAS No. 98813-13-9

(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

Cat. No. B016516
CAS RN: 98813-13-9
M. Wt: 604.8 g/mol
InChI Key: ZKOTUWJMGBWBEO-DTOYTSOJSA-N
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Description

The study of complex organic molecules like the one mentioned involves detailed exploration into their synthesis, molecular structure, chemical reactions, and physical and chemical properties. Such studies are crucial for understanding the molecule's behavior, potential applications, and interactions with other substances.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step synthetic routes, starting from simpler precursors. Techniques such as asymmetric synthesis and stereocontrolled reactions are crucial for achieving the desired stereochemistry at multiple chiral centers. For instance, the synthesis of optically pure compounds involves steps like acylation, Wittig reactions, and selective reduction processes (Miesen, Dongen, & Meijer, 2010).

Molecular Structure Analysis

Determining the molecular structure of complex molecules is achieved through X-ray crystallography, NMR spectroscopy, and computational modeling. These techniques provide insights into the molecule's 3D conformation, bond lengths, angles, and the spatial arrangement of functional groups, which are essential for understanding its reactivity and interactions (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).

Scientific Research Applications

Chemical Synthesis and Transformations

  • Synthesis of Complex Bicyclic and Tricyclic Compounds : Marchionni and Vogel (2001) developed a method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments starting from 2,2'-ethylidenebis[3,5-dimethylfuran], illustrating the potential for creating complex molecules with multiple stereogenic centers, which may be relevant for the synthesis or transformation of the compound (Marchionni & Vogel, 2001).

  • Transannular Cyclization Reactions : Hayano and Shirahama (1996) discussed the treatment of certain compounds with diethyl ether and boron trifluoride, leading to novel transannular cyclized compounds. This demonstrates the potential for chemical transformations involving the compound, possibly facilitating the formation of novel structures with unique properties (Hayano & Shirahama, 1996).

  • Molecular Modeling and Potential Anticancer Activity : Santana et al. (2020) synthesized compounds and determined their three-dimensional structures and precise chemical shifts assignments through Nuclear Magnetic Resonance (NMR) and other spectroscopic methods. They also suggested that certain stereoisomers of these compounds may act as DNA intercalators and qualify as potential leads for the development of new anticancer drugs. This indicates the importance of molecular modeling and stereochemistry in understanding the biological activities of complex molecules (Santana et al., 2020).

  • Novel Stereoselective Synthesis Routes : The research by Grošelj et al. (2005) on the synthesis of 4-oximino compounds and the subsequent transformations, leading to various derivatives, showcases the intricate pathways available for the stereoselective synthesis of complex molecules, which might be applicable to the compound (Grošelj et al., 2005).

properties

IUPAC Name

(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12+,16-15+,21-13+,22-18+,30-19+/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOTUWJMGBWBEO-YXTSRGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C\[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)C(=O)/C=C/[C@H](C)[C@@H](C(C)C)O)O)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bafilomycin D

CAS RN

98813-13-9
Record name Bafilomycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098813139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 2
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 3
Reactant of Route 3
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 4
Reactant of Route 4
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 5
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Reactant of Route 6
(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one

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